molecular formula C8H5BrFN B1376914 5-Bromo-2-fluoro-3-methylbenzonitrile CAS No. 1110502-49-2

5-Bromo-2-fluoro-3-methylbenzonitrile

Cat. No. B1376914
CAS RN: 1110502-49-2
M. Wt: 214.03 g/mol
InChI Key: XPWCPSYTQVBPSU-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-methylbenzonitrile (5-BF3MBN) is an organic compound that is used in a wide range of synthetic applications, including drug synthesis, biochemical research, and material science. 5-BF3MBN has a broad range of applications due to its unique reactivity and versatility. It is also used as a starting material for a variety of reactions, such as the synthesis of polymers, polymers with functional groups, and polymers with nanostructures.

Scientific Research Applications

Fluorination and Halogen Substitution

5-Bromo-2-fluoro-3-methylbenzonitrile demonstrates interesting reactivity in nucleophilic aromatic substitution, particularly in fluorination processes. In a study, various meta-halo-3-methylbenzonitrile derivatives, including bromo- and fluoro-precursors, were synthesized and used to study reactivity towards aromatic nucleophilic substitution. The research highlighted the reactivity order of the halogen leaving groups in these substitutions, finding that fluoro-precursors demonstrated significantly higher reactivity than bromo-precursors (Guo et al., 2008).

Spectroscopy and Molecular Analysis

Theoretical studies on molecules like 5-fluoro-2-methylbenzonitrile have been conducted to understand their molecular structure and vibrational spectra. These studies involve experimental and theoretical approaches using Density Functional Theory (DFT) and spectroscopic techniques like FT-IR and FT-Raman. Such research aids in the understanding of molecular geometry, vibrational frequencies, and bonding features, which are crucial in chemical and material sciences (Kumar & Raman, 2017).

Synthetic Applications

This compound and related compounds have been utilized in the synthesis of various organic compounds. For instance, studies have been conducted on the halodeboronation of aryl boronic acids, demonstrating the usefulness of these compounds in creating aryl bromides and chlorides (Szumigala et al., 2004). This indicates the compound's significance in the development of new synthetic methods and intermediates.

Potential in Non-Linear Optical Applications

Compounds structurally similar to this compound have been evaluated for their non-linear optical (NLO) properties. For example, 5-fluoro-2-methylbenzonitrile was analyzed using quantum mechanical calculations and spectroscopic techniques to explore its potential in NLO applications. These properties are crucial for advancements in fields like photonics and optoelectronics (Kumar & Raman, 2017).

properties

IUPAC Name

5-bromo-2-fluoro-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWCPSYTQVBPSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1110502-49-2
Record name 5-Bromo-2-fluoro-3-methyl-benzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A stirred solution of (E)-5-bromo-2-fluoro-3-methylbenzaldehyde oxime (0.5 g, 2.2 mmol) in acetic anhydride (5.0 mL) was heated to reflux for 18 h. The reaction mixture was diluted with water and extracted with ethyl acetate. The combined ethyl acetate layer was washed with brine and dried over Na2SO4 and concentrated under reduced pressure to afford the crude compound as a light brown gummy material (0.4 g, crude): ESIMS m/z 213.82 ([M+H]+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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